L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine
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Overview
Description
L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine is a peptide compound composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microorganisms and then purified.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This can affect the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives under specific pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-isoleucylglycylglycyl-L-threonyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Seryl-L-isoleucine: A simpler peptide with fewer amino acids.
L-Leucyl-L-isoleucyl-L-threonyl-L-tyrosyl: Another peptide with a different sequence but similar components.
Properties
CAS No. |
825627-33-6 |
---|---|
Molecular Formula |
C38H62N8O12 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H62N8O12/c1-8-20(5)30(46-36(55)31(21(6)9-2)45-33(52)25(39)18-47)35(54)41-16-28(50)40-17-29(51)44-32(22(7)48)37(56)42-26(15-23-10-12-24(49)13-11-23)34(53)43-27(38(57)58)14-19(3)4/h10-13,19-22,25-27,30-32,47-49H,8-9,14-18,39H2,1-7H3,(H,40,50)(H,41,54)(H,42,56)(H,43,53)(H,44,51)(H,45,52)(H,46,55)(H,57,58)/t20-,21-,22+,25-,26-,27-,30-,31-,32-/m0/s1 |
InChI Key |
JWLJXWXOCXYGFP-KARIFBTISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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